1,2-dimethyl-3H-benzo[e]indole
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Science
Polycyclic aromatic nitrogen heterocycles (PANHs), also known as azaarenes, represent a critical class of organic compounds characterized by the incorporation of one or more nitrogen atoms within a fused aromatic ring system. researchgate.net These structures are analogues of polycyclic aromatic hydrocarbons (PAHs) and are of immense interest in contemporary chemical science due to their widespread presence and diverse applications. researchgate.netrsc.org
PANHs are found in natural sources, such as crude oil, and can be formed through various chemical processes, including those with prebiotic significance. rsc.orgnih.gov Their structural diversity, arising from the position and number of nitrogen atoms, as well as various substituents, leads to a broad spectrum of chemical and electronic properties. This versatility makes them valuable scaffolds in multiple scientific domains.
In medicinal chemistry, the indole (B1671886) nucleus, a fundamental PANH, is a privileged structure found in numerous natural products and synthetic pharmaceuticals. libretexts.orgnih.gov The presence of the nitrogen atom allows for hydrogen bonding and other specific interactions with biological targets, leading to significant biological activities. nih.govchemimpex.com Consequently, PANHs are key components in the development of new therapeutic agents, including anti-cancer and anti-inflammatory drugs. chemimpex.comresearchgate.net
Beyond pharmaceuticals, PANHs are crucial in materials science. Their extended π-conjugated systems give rise to unique photophysical and electronic properties. This has led to their use in the creation of advanced materials like organic semiconductors, which are vital for electronics and optoelectronics. chemimpex.com Furthermore, their distinct fluorescence characteristics have been harnessed to develop probes for chemical sensing and biological imaging. uminho.pt The study of their photodissociation pathways also provides critical insights into the cycle of matter in astronomical environments. rsc.org
Evolution of Research Perspectives on the Benzo[e]indole Core Structure
The benzo[e]indole core, a specific type of PANH, has seen a significant evolution in research focus. Initially recognized as a structural component of certain dyes and natural products, its potential has been increasingly explored for more sophisticated applications.
Early research often centered on the fundamental synthesis and characterization of various benzo[e]indole derivatives. A notable method employed for the functionalization of these structures is the Vilsmeier-Haack reaction, which allows for the introduction of formyl groups, thereby creating reactive intermediates for further synthesis. orgchemres.orgresearchgate.netdergipark.org.tr For instance, this reaction has been applied to 1,1,2-trimethyl-1H-benzo[e]indole to produce 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde, an intermediate used in the synthesis of new derivatives. researchgate.netdergipark.org.trdergipark.org.tr
More recent research has shifted towards harnessing the specific properties of the benzo[e]indole scaffold for targeted applications. Scientists have synthesized novel benzo[e]indolinium cyanine (B1664457) dyes with unique fluorescence properties. dergipark.org.tr Other studies have focused on creating benzo[e]indole derivatives that exhibit ionochromic properties, meaning they change color in the presence of specific ions like mercury and cyanide, making them potential sensors. beilstein-journals.org The cytotoxic properties of certain benzo[e]indole-tropolone conjugates have also been investigated, revealing potential for anticancer applications. beilstein-journals.org
Furthermore, the benzo[e]indole moiety has been used as a building block for fluorescent probes. For example, squaraine dyes derived from benzo[e]indole have been developed for the detection of human serum albumin (HSA). uminho.pt The alkylation of the benzo[e]indole core with bifunctional compounds has also been explored to create new fluorescent materials with tailored chemical and optical properties. dergipark.org.tr This evolution highlights a clear trend from basic structural chemistry to the rational design of functional molecules based on the benzo[e]indole framework.
Scope and Academic Relevance of 1,2-Dimethyl-3H-benzo[e]indole Research
This compound is a specific derivative of the benzo[e]indole scaffold that serves as a key building block and intermediate in several areas of chemical research. chemimpex.com Its academic relevance stems from its utility in synthesizing more complex molecules with valuable properties.
In pharmaceutical development , this compound is recognized as a crucial intermediate. chemimpex.com It is particularly noted for its role in the synthesis of novel pharmaceuticals targeting neurological disorders, as well as in the development of potential anti-cancer and anti-inflammatory agents. chemimpex.com Its distinct molecular structure facilitates interactions that are pivotal in drug discovery and development. chemimpex.com
In material science , the unique electronic properties of this compound make it a candidate for the development of advanced materials. chemimpex.com Specifically, it is explored for its potential in creating organic semiconductors, which are essential components in modern electronics and optoelectronics. chemimpex.com
In analytical chemistry , it can serve as a reference standard. This is important for the accurate identification and quantification of similar compounds within complex mixtures, ensuring the reliability of analytical methods. chemimpex.com
The compound's versatility as a building block in organic synthesis opens up avenues for creating innovative compounds with customized functionalities. chemimpex.com Its continued study is therefore significant for advancing new frontiers in applied chemical sciences.
Chemical Compound Data
List of Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-3H-benzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDRDJNLAWIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500851 | |
| Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57582-31-7 | |
| Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Dimethyl 3h Benzo E Indole and Its Derivatives
Established Synthetic Routes to the Benzo[e]indole System
Fischer Indole (B1671886) Synthesis Adaptations for Benzo[e]indoles
The Fischer indole synthesis, a cornerstone in the synthesis of indoles since its discovery by Emil Fischer in 1883, remains a widely used and versatile method for constructing the indole nucleus. mdpi.comnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. mdpi.com For the synthesis of benzo[e]indoles, this reaction is adapted by using a naphthylhydrazine as the starting material.
The synthesis of 1,2-dimethyl-3H-benzo[e]indole would conceptually proceed via the reaction of a naphthylhydrazine with butan-2-one. The reaction is generally carried out in the presence of a Brønsted or Lewis acid catalyst, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or zinc chloride. mdpi.com The choice of the specific naphthylhydrazine isomer (e.g., naphthalen-1-ylhydrazine or naphthalen-2-ylhydrazine) will determine the final annulation pattern of the resulting benzoindole. For instance, the reaction of 2-naphthylamine (B18577) has been reported to yield a mixture of benzo[e]- and benzo[f]indole derivatives. mdpi.com
The reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the reaction's outcome and yield. While harsh conditions were traditionally employed, milder methods have also been developed. For example, reactions can be performed in acetic acid at room temperature for certain substrates. mdpi.comnih.gov
Below is a table summarizing examples of Fischer indole synthesis for various substituted indoles, illustrating the versatility of this method.
| Arylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Reference |
| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,4-Tetramethyl-3H-indole | mdpi.com |
| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Acetic Acid | 1,2,3,4,6-Pentamethyl-1,2,3,4-tetrahydrocarbazole | mdpi.com |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | 2,3,3-Trimethyl-5-nitro-3H-indole | nih.gov |
| 2-Naphthylamine (precursor to naphthylhydrazine) | 4-Nitrostyrene | Not specified | Mixture of Benzo[e]indole and Benzo[f]indole derivatives | mdpi.com |
Alkylation and Cyclization Approaches
Beyond the Fischer synthesis, direct alkylation and cyclization strategies offer alternative routes to substituted benzo[e]indoles. These methods often involve the construction of the heterocyclic ring from a pre-functionalized naphthalene (B1677914) derivative.
One such approach is the intramolecular cyclization of suitably substituted naphthalene precursors. For instance, an iodine-mediated intramolecular cyclization of enamines has been developed for the synthesis of 3H-indoles. acs.org This transition-metal-free method proceeds in good to high yields and involves the formation of an enamine from a ketone and an amine, followed by cyclization promoted by molecular iodine. acs.org Adapting this methodology to a naphthylamine derivative could provide a viable route to the benzo[e]indole core. The proposed mechanism involves an intramolecular Friedel-Crafts-type alkylation. acs.org
Another relevant strategy is the one-pot successive cyclization-alkylation. While exemplified for the synthesis of benzo[b]thiophenes, the principles can be extended to nitrogen-containing heterocycles. nih.gov This approach involves an initial cyclization to form the heterocyclic ring, followed by an in-situ alkylation to introduce substituents. nih.gov For the synthesis of this compound, this could involve the cyclization of a naphthyl-based precursor followed by methylation.
Furthermore, anionic benzyne (B1209423) cyclization has been utilized for the synthesis of functionalized indole derivatives, which could be a potential route for benzo-fused systems. scispace.com
Advanced Catalytic Strategies in Benzo[e]indole Synthesis
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Methylation Techniques
Transition metal catalysis provides a powerful tool for the regioselective alkylation, including methylation, of indoles. nih.govresearchgate.net These methods often utilize alcohols as alkylating agents in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which is an atom-economical and environmentally benign process. researchgate.net Ruthenium and palladium catalysts are commonly employed for this transformation. researchgate.net The reaction typically involves the catalyst-mediated oxidation of the alcohol to an aldehyde, nucleophilic addition of the indole to the aldehyde, dehydration, and subsequent hydrogenation of the resulting intermediate. researchgate.net While specific examples for the methylation of benzo[e]indoles are not extensively documented, the principles established for the indole nucleus are likely applicable.
The regioselectivity of indole alkylation can be a challenge, with reactions potentially occurring at the N-1, C-2, or C-3 positions. However, by carefully selecting the catalyst, ligands, and reaction conditions, a high degree of control can often be achieved.
Palladium-Catalyzed Cyclization and Coupling Protocols
Palladium-catalyzed reactions are among the most versatile and widely used methods for the synthesis of indoles and other heterocyclic compounds. mdpi.com These reactions include various cyclization and cross-coupling protocols that can be adapted for the synthesis of the benzo[e]indole system.
A prominent example is the Larock indole synthesis and its variations, which involve the palladium-catalyzed reaction of an o-haloaniline with an alkyne. This methodology can be extended to the synthesis of 2,3-disubstituted indoles. For instance, the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of a palladium catalyst has been reported to efficiently produce a variety of substituted indoles. rsc.org A similar strategy starting from a suitably substituted aminonaphthalene could provide a direct route to the benzo[e]indole core.
Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones has also been used to construct fused indole systems. mdpi.com This highlights the potential for palladium catalysis to effect complex ring-forming reactions from readily available starting materials.
The table below presents examples of palladium-catalyzed reactions for the synthesis of substituted indoles, which could be adapted for benzo[e]indole synthesis.
| Reactants | Catalyst System | Reaction Type | Product | Reference |
| N,N-Dimethyl-o-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | Electrophilic Cyclization/Arylation | 2,3-Diaryl-N-methylindoles | rsc.org |
| o-Iodoanisoles, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Coupling followed by Electrophilic Cyclization | 2,3-Disubstituted benzo[b]furans (analogous for indoles) | nih.gov |
| Aniline-tethered alkynyl cyclohexadienones | Pd(OAc)₂ | Intramolecular Cyclization | Cyclohexanone-fused tetrahydropyrano[3,4-b]indoles | mdpi.com |
Photocatalyzed Cascade Reactions for Fused Systems
In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. Photocatalyzed reactions can often be conducted under mild, room-temperature conditions and can enable unique chemical transformations.
Photocatalyzed cascade reactions have been successfully employed for the synthesis of indole-fused benzodiazepines. rsc.org This involves the photocatalyzed generation of a radical species, which then participates in a cascade of reactions to form the fused heterocyclic system. rsc.org This approach demonstrates the potential of photocatalysis to construct complex molecular architectures in a single step from simple precursors.
Furthermore, metal-free, visible-light photocatalyzed synthesis has been developed for other benzo-fused heterocycles, such as benzo[b]phosphole oxides. acs.org This reaction proceeds via the formation of an electron donor-acceptor (EDA) complex and involves radical intermediates. acs.org The principles of such photocatalytic cyclizations could be applied to the synthesis of the benzo[e]indole skeleton. While specific applications of photocatalysis to the synthesis of this compound are yet to be widely reported, the existing literature on related fused systems suggests that this is a promising area for future research.
Organocatalytic Asymmetric Syntheses of Chiral Dihydrobenzo[e]indoles
The enantioselective synthesis of chiral dihydrobenzo[e]indoles is a significant area of research, primarily approached through organocatalysis. Chiral phosphoric acids have emerged as powerful catalysts in the asymmetric functionalization of indole scaffolds, providing a reliable method for introducing stereocenters with high enantioselectivity. dicp.ac.cnnih.gov These catalysts operate through a bifunctional mechanism, where the acidic proton activates the electrophile and the chiral backbone directs the stereochemical outcome of the reaction.
In a typical approach, a 2,3-disubstituted indole can undergo a regio- and enantioselective C6 functionalization with an azadiene, catalyzed by a chiral phosphoric acid. This reaction provides a pathway to optically active heterotriarylmethanes, which can be precursors to more complex benzo[e]indole structures. dicp.ac.cn Mechanistic studies suggest that the N-alkylation of the indole with the azadiene is a reversible process, allowing for the enantioselective C6 functionalization to be the dominant pathway. dicp.ac.cn The catalyst's hydroxyl group forms a hydrogen bond with the ketimine moiety of the azadiene, while the phosphoryl oxygen activates the indole. The steric environment created by the catalyst's chiral backbone shields one face of the azadiene, leading to a preferential reaction on the opposite face and resulting in high enantiomeric excess (ee). dicp.ac.cn
While direct organocatalytic asymmetric synthesis of dihydrobenzo[e]indoles is a developing area, the principles established in the asymmetric functionalization of indoles provide a strong foundation. For instance, a chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines has been developed, achieving excellent yields and up to 97% ee. epa.govresearchgate.net This demonstrates the potential of this catalytic system for constructing chiral fused indole heterocycles.
Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Reactions for Indole Functionalization
| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphoric Acid | 2,3-Disubstituted Indoles, Azadienes | Heterotriarylmethanes | Excellent | Up to 98 | dicp.ac.cn |
| Chiral Phosphoric Acid | 2-(1H-indolyl)anilines, Fluorinated Ketones | Fluorinated 5,6-dihydroindolo[1,2-c]quinazolines | Excellent | Up to 97 | epa.govresearchgate.net |
| Chiral Phosphoric Acid | Indole-based enaminones, 2,3-diketoesters | Axially Chiral N,N'-Bisindoles | Up to 87 | Up to 96 | nih.gov |
Mechanistic Studies of Benzo[e]indole Ring Formation and Functionalization
Understanding the mechanisms behind the formation and functionalization of the benzo[e]indole ring is crucial for the development of new and efficient synthetic methodologies.
Investigations into Intramolecular Hydroarylation Pathways
Intramolecular hydroarylation is a key strategy for the construction of the benzo[e]indole skeleton. One notable example is the deformylative intramolecular hydroarylation used in the synthesis of benzo[e]pyrido[1,2-a]indoles. acs.orgresearchgate.net In this process, the cyclization of indolizines bearing both formyl and alkyne groups is attempted under acidic conditions. An unexpected intramolecular hydroarylation occurs with the concurrent loss of a formyl group, leading to the formation of the benzo[e]pyrido[1,2-a]indole core with an aryl substituent at the C6 position. acs.orgresearchgate.net The presence of a formyl group at the C3 position of the indolizine (B1195054) appears to facilitate this intramolecular hydroarylation. acs.org
Palladium-catalyzed intramolecular hydroarylation, also known as Fujiwara-hydroarylation, provides another pathway. nih.gov This atom-economical approach involves the in situ generation of a cationic Pd(II) species that functionalizes an aromatic C-H bond via electrophilic metalation. This is followed by an intramolecular trans-insertion of a C-C triple bond into the aryl-Pd complex, leading to the formation of the fused ring system. nih.gov Deuterium labeling studies have supported the mechanism of electrophilic palladation of the aromatic C-H bond. nih.gov
Oxidative Cyclization Mechanisms
Oxidative cyclization offers a powerful tool for the synthesis of benzo[e]indole and related fused heterocyclic systems. Iron(III) chloride (FeCl₃) is a commonly used mild oxidant in these transformations. mdpi.comsemanticscholar.org For instance, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization–cyclization reaction. This process is initiated by a single electron-transfer (SET) from an enolate to the Fe(III) complex, generating a radical intermediate. This radical then undergoes a 5-exo-trig cyclization, followed by a second cyclization onto a phenyl group and subsequent oxidation by FeCl₃ to afford the final product. mdpi.com
In some cases, FeCl₃ can also act as a Lewis acid to induce intramolecular cyclization. For example, it can mediate the cyclization of N-tethered alkyne-benzyl alkanols to form substituted pyrrolidines and piperidines. researchgate.net A plausible mechanism involves the formation of an acid-base complex between FeCl₃ and an alkoxy group, which then generates a strong electrophilic oxocarbenium cation. This cation then undergoes intramolecular N-C bond formation to construct the heterocyclic ring. beilstein-journals.orgnih.govuniurb.it
Photocyclization is another method for achieving oxidative cyclization. For example, sunlight-driven, irreversible photocyclization of indole-linked trisubstituted thiazoles has been used to synthesize highly fluorescent thiazole-fused benzo[a]carbazoles. bohrium.com Similarly, upon irradiation, tertiary N-alkoxycarbonyl-N-aryl-β-enaminones undergo a conrotatory [6π] photocyclization to furnish trans-hexahydrocarbazol-4-ones. acs.org
Role of Specific Catalytic Cycles and Intermediates
The formation of the benzo[e]indole ring is often facilitated by transition metal catalysts, with palladium and copper being the most prominent.
Palladium-Catalyzed Cycles: In palladium-catalyzed indole synthesis, the catalytic cycle typically involves the formation of a palladium-hydride species. organic-chemistry.org This species can insert into an alkyne, followed by a bond rearrangement to form the indole structure. organic-chemistry.org Another common pathway is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. nih.gov More recent developments have focused on palladium-catalyzed C-H activation strategies, which offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.gov
For example, a proposed catalytic cycle for a tandem reaction to form 2,3-disubstituted indoles involves the initial reaction of a palladium catalyst with an electron-poor alkene. mdpi.com
Copper-Catalyzed Cycles: Copper catalysts play a significant role in indole synthesis, often through tandem reactions. A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) process allows for the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org A proposed mechanistic cycle involves the initial formation of a copper-enamine complex, followed by oxidative addition of the aryl iodide. Reductive elimination then forms the C-N bond, and a subsequent intramolecular C-H activation and C-C bond formation leads to the cyclized indole product. organic-chemistry.org
In another example, a copper(II)-catalyzed sequential Chan-Lam N-arylation and CDC reaction is used to synthesize indole-3-carboxylic esters from arylboronic acids and ester (Z)-3-aminoacrylates. rsc.org The catalytic cycle is thought to involve the formation of a copper-arylamide intermediate, which then undergoes intramolecular cyclization.
Green Chemistry and Sustainable Synthetic Approaches for Benzo[e]indoles
The principles of green chemistry are increasingly being applied to the synthesis of benzo[e]indoles and related heterocycles, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.
A key strategy in sustainable synthesis is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly atom-economical and reduces the number of synthetic steps and purification processes. nih.govrsc.orgrug.nl For instance, a one-pot greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole using sulfamic acid as a catalyst. nih.gov This reaction forms three new bonds in a single operation. nih.gov
Another sustainable approach involves a two-step reaction starting from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method, which involves an Ugi multicomponent reaction followed by an acid-induced cyclization, proceeds under mild and benign conditions using ethanol (B145695) as a solvent and avoids the use of metal catalysts. rsc.orgrug.nl
The use of environmentally friendly catalysts is also a cornerstone of green chemistry. Copper, being a relatively inexpensive and less toxic metal compared to palladium, is an attractive catalyst for indole synthesis. beilstein-journals.org Furthermore, the development of solid acid catalysts, such as sulfonic acid-functionalized amorphous carbon derived from rice husks, offers a recyclable and sustainable alternative to homogeneous acid catalysts for intramolecular cyclization reactions in the synthesis of benzo[a]carbazoles. nih.govrsc.org
Table 2: Comparison of Synthetic Methodologies for Benzo-fused Indoles
| Methodology | Key Features | Sustainability Aspects |
| Organocatalytic Asymmetric Synthesis | High enantioselectivity, metal-free. | Avoids heavy metal catalysts. |
| Intramolecular Hydroarylation | Atom-economical C-H functionalization. | Reduces the need for pre-functionalized substrates. |
| Oxidative Cyclization | Use of mild oxidants like FeCl₃. | Can be performed under mild conditions. |
| Multicomponent Reactions | High atom economy, one-pot synthesis. | Reduces waste and energy consumption. |
| Solid Acid Catalysis | Recyclable and reusable catalyst. | Promotes a circular economy approach. |
Reactivity and Mechanistic Chemistry of 1,2 Dimethyl 3h Benzo E Indole
Electrophilic and Nucleophilic Reactivity of the Benzo[e]indole Core
The fusion of a benzene (B151609) ring to the indole (B1671886) moiety in 1,2-dimethyl-3H-benzo[e]indole modifies the electron density, impacting the preferred sites for electrophilic attack compared to simpler indoles. smolecule.com While indole itself is highly susceptible to electrophilic substitution, primarily at the C3 position, the benzo[e]indole system presents a more complex scenario. bhu.ac.in The presence of the additional aromatic ring can deactivate certain positions and activate others. bhu.ac.in
Direct electrophilic formylation of indoles is a key method for synthesizing 3-formylindoles, which are versatile intermediates in organic synthesis. acs.org In a study on the formylation of a related compound, 1,2,3-trimethyl-3H-benzo[e]indole, using trimethyl orthoformate, the reaction proceeded via electrophilic aromatic substitution to yield 1,2,3-trimethyl-3H-benzo[e]indole-6-carbaldehyde in high yield. acs.org This suggests that the position para to the indole nitrogen on the fused benzene ring is susceptible to electrophilic attack.
Nucleophilic reactions are also a crucial aspect of benzo[e]indole chemistry. The chloromethyl group, when present, serves as a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is fundamental in the design of prodrugs and other complex molecules. The formation of the benzo[e]indole core itself can involve nucleophilic substitution reactions in the synthetic pathway. Furthermore, the hydroxyl group in certain benzo[e]indole derivatives can be converted to a triflate, a good leaving group, to facilitate cross-coupling reactions and introduce substituents at specific positions. researchgate.net
Oxidation and Reduction Pathways of Benzo[e]indole Systems
The oxidation and reduction of benzo[e]indole systems are important transformations that can lead to a variety of derivatives with diverse applications. smolecule.com Oxidative reactions can enhance the functional diversity of these compounds, which is particularly relevant in the fields of drug discovery and material science. smolecule.com For instance, the oxidation of indoline (B122111) derivatives, which are reduced forms of indoles, can be achieved using various oxidizing agents. A transition-metal/quinone complex has been shown to be effective for the aerobic dehydrogenation of 3-indolines to the corresponding indoles. organic-chemistry.org Copper-catalyzed dehydrogenation using oxygen as the oxidant is another method for converting indolines to indoles. organic-chemistry.org
The reduction of the indole nucleus is also a significant transformation. Iridium-catalyzed asymmetric hydrogenation of unprotected indoles has been demonstrated to produce indolines with high enantioselectivity. chinesechemsoc.org This method is effective for a range of substituted indoles, including those with electron-donating or electron-withdrawing groups on the benzo ring. chinesechemsoc.org Reductive Fischer indolization is another strategy that has been employed in the synthesis of complex natural products containing the indoline scaffold. rsc.org
In a specific example involving a related benzo[e]indole derivative, the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in refluxing glacial acetic acid resulted in the formation of a complex pyrindino[1,2-a]benzo[e]indole-10,11-dione, showcasing a complex oxidation and rearrangement pathway. acs.org
Cycloaddition Reactions Involving 3H-Indole Intermediates
Cycloaddition reactions provide a powerful tool for the construction of complex heterocyclic systems, and 3H-indole intermediates, including those of the benzo[e]indole series, can participate in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, has been utilized to construct the benzo[e]indole framework itself by reacting 2-vinylpyrroles with arynes. smolecule.comrsc.org This approach offers a direct route to this heterocyclic system. smolecule.com
Intramolecular [4+2] cycloaddition reactions involving benzyne (B1209423) intermediates have also been reported for the synthesis of benzo-fused compounds. rsc.org Another important class of cycloadditions is the [3+2] cycloaddition. For instance, the reaction of 2H-azirines with 1,3-dicarbonyl compounds, catalyzed by nickel, leads to the formation of tetrasubstituted pyrroles, which can then be used to construct benzo[e]indole derivatives. researchgate.net Organocatalytic asymmetric (2+3) cycloadditions have been developed to create chiral indolyl-pyrroloindole scaffolds. researchgate.net
Furthermore, formal (3+2) cycloaddition reactions of 3-substituted 1H-indoles with propargylic alcohols, catalyzed by a chiral phosphoric acid, have been used to synthesize chiral pyrrolo[1,2-a]indoles. acs.org These reactions proceed through allene (B1206475) intermediates and demonstrate the versatility of cycloaddition strategies in generating stereochemically complex indole derivatives.
Derivatization Strategies via Functional Group Transformations
The derivatization of the this compound scaffold through functional group transformations is crucial for tuning its properties for various applications, including pharmaceuticals and materials science. chemimpex.com A common strategy involves the introduction of a formyl group, which is highly versatile and can participate in a range of subsequent reactions such as reductions and carbon-carbon or carbon-nitrogen bond formations. acs.org
Another important functionalization is the introduction of a hydroxyl group, which can be achieved through various synthetic routes. researchgate.net This hydroxyl group can then be converted into a triflate, an excellent leaving group, enabling a wide array of cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other substituents. researchgate.netresearchgate.net This strategy has been used to synthesize 5-arylated spiro[indole-2,2'-piperidine] derivatives. researchgate.net
The chloromethyl group is another key functional handle that can be introduced onto the benzo[e]indole core. This group is susceptible to nucleophilic substitution, allowing for the attachment of various moieties. google.com For example, tert-butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate serves as a versatile intermediate where the chloromethyl group facilitates further reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be selectively removed under acidic conditions to allow for further functionalization at the nitrogen.
The tables below summarize some of the key derivatization strategies and the types of reactions involved.
Table 1: Derivatization via Formylation
| Starting Material | Reagent | Product | Reaction Type |
| 1,2,3-Trimethyl-3H-benzo[e]indole | Trimethyl orthoformate, Boron catalyst | 1,2,3-Trimethyl-3H-benzo[e]indole-6-carbaldehyde | Electrophilic Aromatic Substitution |
Table 2: Derivatization via Hydroxylation and Cross-Coupling
| Starting Material | Reagent(s) | Intermediate | Subsequent Reagent | Final Product | Reaction Type(s) |
| Alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates | Rh₂(OAc)₄ or thermolysis | Alkyl 5-hydroxy-3H-benzo[e]indole-4-carboxylates | Triflic anhydride, then Arylboronic acid/Pd catalyst | Alkyl 5-aryl-3H-benzo[e]indole-4-carboxylates | Cyclization/Wolff rearrangement, then Suzuki coupling |
Table 3: Derivatization via Chloromethylation and Nucleophilic Substitution
| Starting Material | Reagent | Product | Subsequent Reaction |
| Benzo[e]indole precursor | Chloromethyl methyl ether | Chloromethylated benzo[e]indole | Nucleophilic substitution at the chloromethyl group |
| tert-Butyl 5-(benzyloxy)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | Chloromethyl methyl ether | tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | Nucleophilic displacement of the chloride |
Reaction Kinetics and Rate-Determining Steps in Benzo[e]indole Transformations
Understanding the reaction kinetics and rate-determining steps of reactions involving benzo[e]indoles is essential for optimizing reaction conditions and elucidating reaction mechanisms. The fusion of the benzene ring to the indole core can influence the energetics of various reaction pathways. smolecule.com
In the context of electrophilic substitution on indoles, the stability of the intermediate carbocation (σ-complex) is a key factor in determining the reaction rate and regioselectivity. bhu.ac.in For electrophilic attack at the C3 position of indole, the resulting intermediate is stabilized by delocalization of the positive charge without disrupting the aromaticity of the benzene ring. bhu.ac.in
For the Suzuki cross-coupling reaction, which is a common method for derivatizing halogenated indoles, the rate-determining step can be either the oxidative addition of the organohalide to the palladium(0) catalyst or the transmetalation step, depending on the specific substrates and reaction conditions. gatech.edu For organobromides and iodides, transmetalation is often rate-limiting, while for organochlorides, oxidative addition is typically the slower step. gatech.edu
During the pyrolysis of indole, a process relevant to understanding its thermal stability and decomposition pathways, theoretical studies have shown that the initial hydrogen transfer from the C7 position to the C8 position has a significant activation energy. qub.ac.uk The subsequent ring-opening and decomposition steps also have high energy barriers, with the homolysis reaction to generate a cyano radical being a key rate-determining step in the formation of HCN. qub.ac.uk
Computational and Theoretical Chemistry of 1,2 Dimethyl 3h Benzo E Indole
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is a cornerstone for understanding the fundamental characteristics of compounds like benzo[e]indoles.
In a detailed study on donor-acceptor fluorophores, the electronic properties of a series of compounds, including a benzo[e]indole derivative, were investigated using DFT calculations. nih.gov The study employed the BLYP/6-311+G(d,p) level of theory for their calculations, providing a solid theoretical framework for understanding the electronic behavior of these molecules. rsc.org Another study on the synthesis of 2-(indolin-2-yl)-1,3-tropolones utilized the PBE0/6-311+G(d,p) method to determine the structural and energetic characteristics of tautomeric forms of benzo[e]indolin derivatives. beilstein-journals.orgbeilstein-journals.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
In the computational analysis of donor-acceptor fluorophores with a benzo[e]indole unit, the HOMO and LUMO energy levels were calculated to understand the intramolecular charge transfer (ICT) characteristics. For a representative benzo[e]indole derivative, (Z)-2-chloro-3-((E)-2-chloro-3-((E)-2-(3-hexyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)acrylic acid (compound 17), the TD-DFT calculations revealed that the lowest energy electronic transition (S0 → S1) predominantly corresponds to the HOMO → LUMO transition. nih.govrsc.org This transition is characterized by a charge transfer from the benzo[e]indole donor to the chloroacrylic acid acceptor. nih.gov
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Gardflorine A (Indole Alkaloid) | -5.52 | -0.81 | 4.71 | B3LYP/6–311++G (d,p) |
| Gardflorine B (Indole Alkaloid) | -4.81 | -0.65 | 4.16 | B3LYP/6–311++G (d,p) |
| Gardflorine C (Indole Alkaloid) | -5.16 | -0.74 | 4.43 | B3LYP/6–311++G (d,p) |
This table presents data for related indole (B1671886) alkaloids to illustrate typical FMO energy values as specific values for 1,2-dimethyl-3H-benzo[e]indole were not found in the searched literature. frontiersin.org
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
While a specific MEP map for this compound is not available in the reviewed literature, the general principles can be applied. For indole and its derivatives, the nitrogen atom and the fused benzene (B151609) ring system create a complex electronic environment. The nitrogen lone pair contributes to the aromaticity and creates a region of high electron density. In a study on natural indoles, MEP analysis was used to identify the electrophilic and nucleophilic regions, which is crucial for understanding their biological activity. frontiersin.org
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, represented as stabilization energies, indicate the extent of electron delocalization, which is a key factor in the stability and reactivity of aromatic and conjugated systems.
Prediction of Spectroscopic Properties (e.g., Absorption Spectra, NMR Chemical Shifts)
DFT and its time-dependent extension (TD-DFT) are widely used to predict spectroscopic properties, such as UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
For the benzo[e]indole derivative, compound 17, the 1H and 13C NMR spectra were experimentally determined and reported. rsc.org Computational methods can be used to calculate these chemical shifts, providing a powerful tool for structural elucidation.
Reported 1H and 13C NMR data for a benzo[e]indole analog (Compound 17): rsc.org
1H NMR (400 MHz, DMSO-d6) δ: 0.84 (s, 2H), 1.2 (s, 4H), 1.64 (s, 9H), 1.83 (s, 2H), 1.94 (s, 2H), 2.66 (s, 2H), 4.10 (s, 2H), 6.20 (d, J = 14.0 Hz, 2H), 6.98 (s, 1H), 7.34 (t, J = 7.20 Hz, 3H), 7.50 (s, 1H), 7.60 (s, 1H), 8.18 (d, J = 14.0 Hz, 1H).
13C NMR (100 MHz, DMSO-d6) δ: 14.26, 20.93, 22.41, 26.30, 27.74, 31.99, 49.46, 56.32, 101.79, 109.48, 112.53, 114.04, 125.68, 136.81, 141.99, 143.23, 147.07, 158.33, 172.10.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited-state properties of molecules, including their electronic absorption spectra. nih.gov
In the study of donor-acceptor fluorophores, TD-DFT calculations were performed at the BLYP/6-311+G(d,p) level of theory in ethanol (B145695) with an implicit Polarizable Continuum Model (PCM) to simulate the ten lowest singlet excited states for each compound, including the benzo[e]indole derivative 17. rsc.org The calculations showed that the lowest energy excitation for this class of fluorophores is the S0 → S1 electronic state, which predominantly corresponds to a HOMO → LUMO transition. rsc.org For benzo[e]indoles specifically, it was noted that the [HOMO-1] → [LUMO] transition corresponds to a higher energy S0 → S3 state. nih.gov These transitions exhibit charge transfer character from the donor (benzo[e]indole) to the acceptor moiety. nih.gov
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers.
While a specific mechanistic study for reactions involving this compound was not found, research on related indole systems provides valuable insights. For instance, DFT calculations have been used to study the mechanism of Ir-catalyzed asymmetric hydrogenation of unprotected indoles, proposing a catalytic cycle involving the formation of an Ir(III)-dihydride intermediate. chinesechemsoc.org In another study, the reaction mechanism for the formation of complex heterocyclic systems from 2,3,3-trimethylindolenine (B142774) (a related indole derivative) was elucidated using DFT calculations with the PBE0 functional. acs.org These studies highlight the power of quantum chemical calculations in understanding the intricate steps of chemical transformations involving indole-based molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of molecules like this compound. Although specific MD studies on this compound are not widely available, research on related indole derivatives provides a framework for understanding its potential behavior.
MD simulations on substituted indoles have been employed to assess conformational stability. nih.gov For instance, in studies of indole derivatives as potential inhibitors for biological targets, MD simulations over nanosecond timescales can reveal how the molecule adapts its shape within a binding pocket and the stability of these conformations. nih.gov These simulations often show that the core indole structure maintains its planarity, while substituents exhibit varying degrees of flexibility.
The intermolecular interactions of indole derivatives have been quantitatively analyzed using computational methods. Weak interactions, such as C-H···π and various hydrogen bonds, play a crucial role in the crystal packing and molecular recognition of these compounds. iosrjournals.org For example, studies on other indole derivatives have quantified the stabilization energies of different intermolecular interaction motifs. iosrjournals.org The π-system of the benzo[e]indole core is expected to participate in π-stacking interactions with other aromatic systems. researchgate.net Furthermore, the methyl groups can act as weak hydrogen bond donors in certain environments. researchgate.net Computational software can be used to calculate the binding energies associated with these non-covalent interactions, which are typically in the range of -5 to -10 kcal/mol for host-guest systems. researchgate.net
The analysis of Hirshfeld surfaces is another computational technique used to visualize and quantify intermolecular contacts in crystal structures. iucr.org For related bromo-substituted indole derivatives, this analysis has shown that slipped π-π interactions between indole systems and C-H···π hydrogen bonds are significant in their crystal packing. iucr.org The interaction energies calculated for these pairings can be substantial, highlighting the importance of these forces in the solid state. iucr.org
Tautomerism and Energetic Characteristics of Benzo[e]indole Forms
Computational methods, particularly density functional theory (DFT), are instrumental in determining the energetic characteristics of different tautomers. For derivatives of the closely related benzo[e]indoline, DFT calculations have been used to compare the stability of different tautomeric forms. In a study on 2-(benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones, the energetic characteristics of the (NH) and (OH) tautomers were calculated using the PBE0/6-311+G(d,p) method in both the gas phase and in a polar solvent (DMSO). beilstein-journals.org The results indicated that the (NH) isomers are thermodynamically more stable than the corresponding (OH) forms, and this stability is enhanced in a polar medium. beilstein-journals.org
A dynamic equilibrium between tautomeric forms can exist in solution, which can be studied using spectroscopic methods like NMR in conjunction with computational calculations. beilstein-journals.org The calculated energy differences between tautomers provide insight into their relative populations at equilibrium.
Systematic studies on the oxo-hydroxy tautomerism of related heterocyclic compounds containing a fused benzene ring have shown that this fusion generally leads to a pronounced increase in the relative stability of the oxo tautomers. acs.org These findings, derived from both experimental matrix-isolation techniques and theoretical calculations, underscore the significant electronic influence of the annulated benzene ring on tautomeric equilibria. acs.org
While specific energetic data for the tautomers of this compound are not available in the reviewed literature, the methodologies applied to its close analogs provide a clear roadmap for how such an analysis would be conducted and the types of energetic distinctions that could be expected.
Advanced Spectroscopic Characterization and Optical Properties of 1,2 Dimethyl 3h Benzo E Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomerism
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 1,2-dimethyl-3H-benzo[e]indole, confirming the connectivity of atoms and providing insights into its isomeric forms.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are crucial for its identification. In chloroform-d (B32938) (CDCl₃), the proton NMR spectrum shows distinct peaks corresponding to the aromatic and methyl protons. sorbonne-universite.fr For instance, the methyl groups at positions 1 and 2 exhibit singlets at approximately 2.42 ppm and 2.58 ppm, respectively. sorbonne-universite.fr The aromatic protons appear in the downfield region, typically between 7.18 and 8.74 ppm, with their multiplicity and coupling constants revealing their positions on the benzo[e]indole framework. sorbonne-universite.fr
The ¹³C NMR spectrum complements the proton data, with the methyl carbons appearing at around 20.8 ppm and 21.5 ppm. sorbonne-universite.fr The carbons of the fused ring system resonate in a broad range from approximately 108.0 to 155.8 ppm, reflecting the varied electronic environments within the molecule. sorbonne-universite.fr The specific chemical shifts are sensitive to the solvent used and the presence of any substituents. pitt.edusigmaaldrich.com
Below is a table summarizing the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1-CH₃ | 2.42 (s) | 21.5 |
| 2-CH₃ | 2.58 (s) | 20.8 |
| Aromatic H | 7.18 - 8.74 (m) | - |
| Aromatic/Fused C | - | 108.0 - 155.8 |
Data sourced from a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR. sorbonne-universite.fr
Two-Dimensional NMR Techniques for Complex Structures
For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt These methods are particularly valuable in confirming the connectivity within the benzo[e]indole scaffold and the positions of substituents. beilstein-journals.org For example, HMBC spectra can show correlations between the methyl protons and their neighboring quaternary carbons, solidifying the assignment of the 1- and 2-methyl groups. beilstein-journals.org Such detailed structural analysis is crucial for understanding the reactivity and properties of these molecules. beilstein-journals.org
¹⁵N NMR Applications in Benzo[e]indole Systems
¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the indole (B1671886) ring. nasa.govbeilstein-journals.org The chemical shift of the nitrogen atom is highly sensitive to its hybridization state, participation in hydrogen bonding, and protonation. uni-regensburg.de In derivatives of benzo[e]indole, the ¹⁵N chemical shift can be used to study tautomeric equilibria and protonation events. beilstein-journals.org For instance, in related indole systems, protonation of the indole nitrogen leads to a significant change in the ¹⁵N chemical shift. uni-regensburg.de This technique, often used in conjunction with ¹H and ¹³C NMR, provides a more complete picture of the molecule's electronic structure. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Optical Behavior
UV-Visible absorption spectroscopy is used to investigate the electronic transitions within the this compound molecule. The extended π-conjugated system of the benzo[e]indole core gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netsci-hub.se These absorptions correspond to π-π* transitions. The exact position and intensity of these absorption maxima (λmax) are influenced by the solvent polarity and the nature of any substituents on the indole ring. sci-hub.se For example, derivatives of benzo[e]indole are known to exhibit absorption maxima that can be fine-tuned based on structural modifications, which is a key feature for their application in dyes and sensors. uminho.pt
Fluorescence Spectroscopy and Luminescent Properties
Many benzo[e]indole derivatives are known for their fluorescent properties. researchgate.netuminho.pt Upon excitation at an appropriate wavelength, these compounds can emit light, typically at a longer wavelength than their absorption. This phenomenon, known as fluorescence, is a result of the molecule relaxing from an excited electronic state to its ground state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of this emission process. uminho.pt The luminescent properties of these compounds make them suitable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). sci-hub.seacs.org
Solvent Effects on Emission Spectra
The emission spectrum of this compound and its derivatives can be significantly affected by the solvent environment, a phenomenon known as solvatochromism. sci-hub.se The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the emission wavelength. researchgate.net In polar solvents, a red shift (shift to longer wavelengths) in the emission is often observed due to the stabilization of the more polar excited state. sci-hub.se This sensitivity to the local environment is a valuable property for using these compounds as fluorescent probes to study the polarity of microenvironments, such as in biological systems or polymer matrices. thno.org
Ionochromic Behavior and Sensing Applications
The ionochromic behavior of a compound refers to the change in its optical properties, such as color or fluorescence, upon interaction with ions. This characteristic is the foundation for the development of optical sensors. While direct studies on the ionochromic behavior of this compound are not extensively detailed in the available research, the properties of structurally similar benzo[e]indole derivatives provide significant insights into its potential for sensing applications.
Derivatives of benzo[e]indole have been shown to exhibit significant changes in their fluorescence emission in the presence of specific ions. For instance, certain methyl-substituted dibenzo[e,g]indole and benzo[e]indole carboxylate derivatives have demonstrated selectivity towards the fluoride (B91410) anion (F⁻). researchgate.netuminho.pt Upon the addition of fluoride, these compounds experience a decrease in their fluorescence intensity, accompanied by the emergence of a new emission band at longer wavelengths. researchgate.netuminho.pt This spectral shift indicates a distinct interaction between the indole derivative and the fluoride ion, suggesting the potential for these compounds to act as selective fluoride sensors. researchgate.net
Furthermore, more complex systems incorporating the benzo[e]indole framework have been designed as fluorescent switches. For example, certain 2-(benzo[e]indolin-2-yl)-1,3-tropolone derivatives can modulate their fluorescence emission in the sequential presence of cyanide (CN⁻) and mercury (Hg²⁺) ions. beilstein-journals.org These molecules are capable of switching between different emission wavelengths, demonstrating their utility as reversible molecular switches for optical and fluorescent properties. beilstein-journals.org This behavior is crucial for the development of reusable chemical sensors.
The observed ionochromic properties in related compounds suggest that the this compound core is a promising platform for the design of new ion sensors. The sensitivity and selectivity can be tuned by introducing specific functional groups to the core structure.
Table 1: Ion-Sensing Behavior of Related Benzo[e]indole Derivatives
| Compound Family | Target Ion(s) | Observed Optical Change | Reference |
|---|---|---|---|
| Methyl benzo[e]indole-2-carboxylate derivatives | F⁻ | Decrease in fluorescence intensity and appearance of a new, longer-wavelength emission band. | researchgate.netuminho.pt |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
The molecular weight of this compound has been determined to be 195.26 g/mol . nih.gov This corresponds to the molecular formula C₁₄H₁₃N. nih.gov
The molecular ion ([M]⁺˙) would be observed at m/z 195. A common fragmentation pathway for methylated indoles involves the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. In this case, the loss of one of the methyl groups would result in a fragment at m/z 180. Further fragmentation might involve the loss of hydrogen cyanide (HCN) from the indole ring, a characteristic fragmentation for many nitrogen-containing heterocycles.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Formula of Lost Neutral | Reference |
|---|---|---|---|
| 195 | [M]⁺˙ (Molecular Ion) | - | nih.gov |
| 180 | [M - CH₃]⁺ | •CH₃ | Inferred from acs.org |
It is important to note that this proposed fragmentation pattern is based on the analysis of similar structures and would require experimental verification through mass spectrometric analysis of this compound. The study of fragmentation patterns of fused nitrogen-containing ring systems, such as pyridazino-indoles, has shown that cross-ring cleavages can also occur, leading to more complex fragmentation spectra. nih.gov
Applications of 1,2 Dimethyl 3h Benzo E Indole and Its Derivatives in Material Science
Role as Building Blocks for Organic Electronic Materials
Derivatives of 1,2-dimethyl-3H-benzo[e]indole are recognized for their utility in the development of organic electronic materials. chemimpex.com Their inherent electronic properties can be harnessed and tailored through chemical modification, making them suitable for various applications in electronics and optoelectronics. chemimpex.comresearchgate.net
The benzo[e]indole framework is a component in the design of materials for organic light-emitting diodes (OLEDs). Certain derivatives are specifically explored for their potential in creating electroluminescent materials. For instance, compounds designed with a donor-π-acceptor (D-π-A) structure, where a benzo[e]indole moiety acts as the electron donor, are considered valuable for OLED applications due to their intramolecular charge transfer (ICT) characteristics. sci-hub.se These ICT properties are crucial for the efficient generation of light in OLED devices. sci-hub.senih.gov
In the realm of solar energy, benzo[e]indole derivatives have been successfully incorporated into organic photovoltaics. They have been used as precursors for dyes in dye-sensitized solar cells. researchgate.net
A notable example is the synthesis of a squaraine-based small molecule, USQ-BI, which utilizes a 3H-benzo[e]indoline unit as an electron donor. researchgate.net Organic solar cells fabricated with this material have demonstrated promising performance metrics, as detailed in the table below. researchgate.net The hole mobility of the USQ-BI-based device was found to be approximately five times higher than a similar device using a standard indoline-based squaraine, indicating superior charge transport properties. researchgate.net
Table 1: Performance Data for USQ-BI Based Organic Solar Cell
| Parameter | Value | Reference |
|---|---|---|
| Power Conversion Efficiency (PCE) | 5.35% | researchgate.net |
| Short Circuit Current (Jsc) | > 15 mA/cm² | researchgate.net |
Furthermore, other derivatives such as 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium Iodide have been investigated for their potential role in stabilizing charge-separated states within solar cells. The unique properties of these compounds, including their intramolecular charge transfer capabilities, make them valuable in organic photovoltaic research. sci-hub.se
The distinct molecular structure of this compound makes it a suitable candidate for the development of organic semiconductors. chemimpex.com The extended π-conjugation resulting from the fused benzene (B151609) ring alters the electronic properties and reactivity compared to simpler indoles, a feature exploited in optoelectronics. The enhanced hole mobility observed in benzo[e]indoline-based squaraines further underscores their potential as effective semiconducting materials. researchgate.net This class of indole-based dyes has been explored for use as air-stable semiconductors in organic field-effect transistors (OFETs). nih.gov
Development of Fluorescent Probes and Chemical Sensors
A significant application of benzo[e]indole derivatives is in the synthesis of fluorescent dyes and probes. The 1,1,2-trimethyl-1H-benzo[e]indole variant is a particularly common precursor for creating fluorescent probes and cyanine (B1664457) dyes for imaging applications. researchgate.net
Key research findings in this area include:
Cyanine Dyes: New benzo[e]indolinium cyanine dyes have been synthesized that exhibit two different fluorescence wavelengths. researchgate.net
Squaraine Dyes: Squaraine dyes derived from benzo[e]indole are being investigated as potential fluorescent probes for detecting biomolecules. uminho.pt
Viscosity Sensors: Semisquaraines incorporating the 1,1,2-trimethyl-1H-benzo[e]indole moiety as an electron donor have been developed. sci-hub.se These D-π-A type molecules function as fluorescent molecular rotors, showing a significant increase in fluorescence intensity (23 to 32-fold enhancement) in response to changes in environmental viscosity, making them effective viscosity-sensitive probes. sci-hub.se
Chemosensors: The same intramolecular charge transfer properties that make these derivatives useful in OLEDs and OPVs also make them valuable as chemosensors. sci-hub.se
Advanced Materials with Tailored Optoelectronic Functionalities
The versatility of the this compound scaffold allows for the creation of innovative compounds with functionalities tailored for specific needs. chemimpex.com By modifying the core structure, the electronic and optoelectronic properties of the resulting conjugated organic compounds can be precisely modulated. researchgate.net This adaptability has led to their use in developing a variety of advanced materials. researchgate.net
The most valuable features of these compounds are their planar aromatic structure, extended π-electron conjugation, and the capacity for intramolecular charge transfer, which leads to intense absorption spectra. sci-hub.se These characteristics are leveraged to produce materials such as photochromic dyes and various electroluminescent materials, demonstrating the broad potential of benzo[e]indole derivatives in material science.
Table 2: Examples of Benzo[e]indole Derivatives and Their Applications in Material Science
| Derivative Name/Class | Application | Key Finding/Property | Reference |
|---|---|---|---|
| USQ-BI (Squaraine-based) | Organic Photovoltaics (OPV) | Functions as an electron donor, achieving a PCE of 5.35%. | researchgate.net |
| Benzo[e]indolinium Cyanine Dyes | Fluorescent Dyes | Synthesized with two different fluorescence wavelengths. | researchgate.net |
| Semisquaraines (D-π-A type) | Viscosity-Sensitive Probes | Exhibit a 23 to 32-fold increase in fluorescence in viscous media. | sci-hub.se |
| 3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium Iodide | Solar Cells | Studied for its role in stabilizing charge-separated states. | |
| General Benzo[e]indole Derivatives | Organic Semiconductors | The extended π-conjugation is suitable for semiconductor applications. | chemimpex.com |
Role of 1,2 Dimethyl 3h Benzo E Indole As a Chemical Scaffold and Ligand in Catalysis
Utilization in the Design of Catalysts and Ligands
The indole (B1671886) framework is a versatile platform for ligand design, offering significant steric and electronic tunability and high chemical stability, which makes it highly attractive for developing catalysts. acs.orgnih.gov Researchers have successfully incorporated indole and benzo[e]indole moieties into more complex ligand structures, such as N-heterocyclic carbenes (NHCs) and phosphines, to create highly effective catalysts. acs.orghomkat.nl These features make such scaffolds highly appealing for use in metal-catalyzed reactions. nih.gov
For instance, indole-substituted NHC ligands have been synthesized and subsequently used to create copper(I)-NHC complexes. acs.orgnih.gov These complexes have demonstrated excellent activity in palladium-catalyzed carbon-carbon bond formation and have proven to be effective catalysts for the hydrosilylation of carbonyls and the N-arylation of amides. acs.orgnih.gov Similarly, indole-based ligand precursors have been used to synthesize magnesium bis-indolyl complexes, which show efficient catalytic activity in the ring-opening polymerization of lactide and caprolactone. rsc.org The modification of the indole scaffold, including the benzo[e]indole variant, allows for the creation of organometallic complexes with tunable electronic and optoelectronic properties suitable for various material applications. researchgate.netpublish.csiro.au
Influence on Regioselectivity and Reaction Efficiency in Organic Transformations
The inherent electronic properties of the indole ring system are crucial in directing the outcome of chemical reactions. The electron-rich nature of the scaffold typically directs electrophilic substitution to the C3 position. snnu.edu.cn However, the regioselectivity of transition-metal-catalyzed C-H bond functionalization can be precisely controlled to target other positions (C2, C4, C6, C7) by selecting appropriate catalysts, directing groups, and ligands. nih.govresearchgate.net
The strategic choice of catalyst and ligands can override the intrinsic reactivity of the indole core. snnu.edu.cn For example, rhodium(II) catalysts can achieve C6-selective alkylation of NH-indoles, a regioselectivity enabled by hydrogen bonding between the indole's N-H group and the catalyst's ligand. snnu.edu.cn In nickel-catalyzed reactions, theoretical studies confirm that ligand choice, influenced by both steric and electronic effects, is a determining factor for reactivity and regioselectivity. rsc.org
Different catalytic systems have been developed to achieve specific and predictable functionalization of the indole scaffold, which is fundamental to enhancing reaction efficiency and yield.
Table 1: Examples of Catalyst-Controlled Regioselective Reactions on Indole Scaffolds
| Catalyst System | Reaction Type | Selective Position | Key Finding | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ / Bulky Carboxylates | C-H Alkylation | C6 | Hydrogen bonding between the indole NH and the ligand overrides the intrinsic C3 selectivity. | snnu.edu.cn |
| Pd(OAc)₂ / Ligand | Larock Heteroannulation | C2 | The regioselective syn-insertion of the alkyne places the bulkier substituent at the C2 position of the newly formed indole ring. | ub.edu |
| Gold(III) / TPPMS | Decarboxylative Benzylation | C3 | A highly effective Lewis acid catalyst system for activating indole-3-carboxylic acid in water, leading to efficient C-C bond formation. | acs.org |
| [Cp*IrCl₂]₂ | Alkylation with Alcohols | C3 | Noble metal complexes are widely used for functionalization at the C3 position of the indole ring using alcohols as alkylating agents. | researchgate.net |
Chelation Properties and Metal Complex Formation
The indole scaffold is a well-established component in coordination and organometallic chemistry. researchgate.net The nitrogen atom of the 3H-indole ring possesses Lewis base properties, enabling it to coordinate with metal ions. publish.csiro.auliverpool.ac.uk By functionalizing the core benzo[e]indole structure, it is possible to design sophisticated mono- or multidentate ligands capable of forming stable complexes with a variety of transition metals. mdpi.comnih.gov
Indole derivatives have been used to create ligands that chelate metals such as copper, cobalt, nickel, zinc, ruthenium, and platinum. researchgate.netpublish.csiro.auresearchgate.net For example, a 5-ethynyl-1,3,3-trimethyl-3H-indole has been used as a ligand to prepare organometallic complexes with Ruthenium(II), Iron(II), and Platinum(II). publish.csiro.auliverpool.ac.uk In some instances, the indole nitrogen directly participates in the coordination sphere, as seen in its ability to coordinate with Copper(I). publish.csiro.au
The geometry of the resulting metal complexes is dictated by the metal ion and the specific design of the indole-based ligand. Studies on related structures show that zinc(II) can form distorted tetrahedral complexes with bidentate indole-imidazole ligands. nih.gov Meanwhile, cobalt(II) and nickel(II) have been shown to form octahedral complexes with certain indole derivatives. nih.gov These coordination compounds are not only structurally interesting but are also investigated for their potential in catalysis and medicinal applications. mdpi.comrsc.org
Table 2: Metal Complex Formation with Indole-Based Ligands
| Indole-Based Ligand Type | Metal Ion(s) | Resulting Complex Type / Geometry | Reference |
|---|---|---|---|
| 5-ethynyl-1,3,3-trimethyl-3H-indole | Ru(II), Fe(II), Pt(II) | Organometallic alkynyl complexes | publish.csiro.au |
| Indole-substituted N-Heterocyclic Carbene (NHC) | Cu(I) | Cu-NHC complex | acs.orgnih.gov |
| Benzo[g]indole Schiff base | Co(II), Ni(II), Mn(II) | Octahedral | researchgate.net |
| Benzo[g]indole Schiff base | Zn(II), Cd(II) | Tetrahedral | researchgate.net |
| Benzo[g]indole Schiff base | Cu(II) | Square pyramidal | researchgate.net |
| Indole-imidazole hybrid | Zn(II) | Distorted tetrahedral | nih.gov |
Structure Activity Relationship Sar Studies of Benzo E Indole Derivatives in Chemical Biology
Design and Synthesis of Benzo[e]indole-Based Molecular Probes
The development of molecular probes is crucial for understanding complex biological processes. The benzo[e]indole scaffold, due to its inherent fluorescence and ability to be chemically modified, serves as a valuable core for the design of such probes. While specific research on 1,2-dimethyl-3H-benzo[e]indole as a molecular probe is not extensively documented, the broader class of indole (B1671886) derivatives has been widely utilized. These probes are designed to investigate cellular processes and signaling pathways, offering insights into cancer biology and potential therapeutic targets chemimpex.com.
The synthesis of these probes often involves strategic functionalization of the benzo[e]indole core to tune its photophysical properties and introduce functionalities for specific targeting. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the fluorescence emission and quantum yield. Furthermore, linking the benzo[e]indole scaffold to specific recognition motifs, such as ligands for receptors or enzyme substrates, allows for the targeted labeling and imaging of biomolecules within their native environment.
Investigation of Interactions with Molecular Targets at a Mechanistic Level
A fundamental aspect of chemical biology is understanding how small molecules interact with their biological targets at a molecular level. Benzo[e]indole derivatives have been investigated for their ability to interact with various biomolecules, including DNA and proteins.
DNA Intercalation:
The planar aromatic structure of the benzo[e]indole nucleus is well-suited for intercalation between the base pairs of DNA. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on endogenous indoles have demonstrated their affinity for binding with double-stranded DNA, primarily through intercalation farmaciajournal.com. The binding constants for these interactions can be determined using techniques such as spectrofluorometry, which measures the changes in the fluorescence of the indole derivative upon binding to DNA farmaciajournal.com.
The nature and position of substituents on the benzo[e]indole ring can significantly influence the DNA binding affinity and sequence selectivity. For example, the introduction of positively charged side chains can enhance binding to the negatively charged phosphate backbone of DNA through electrostatic interactions.
Protein/Receptor Binding Modulation:
Benzo[e]indole derivatives can also interact with a variety of protein targets, including enzymes and receptors. The specific interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, are dictated by the three-dimensional structure of the binding pocket and the substitution pattern on the benzo[e]indole scaffold.
For instance, in the context of G protein-coupled receptors (GPCRs), the indole NH group can act as a hydrogen bond donor, while the fused benzene (B151609) ring can occupy lipophilic pockets within the receptor nih.gov. The affinity of these interactions can be quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Derivative Type | Molecular Target | Key Interactions | Reference |
| Endogenous Indoles | Double-stranded DNA | Intercalation between base pairs | farmaciajournal.com |
| Substituted Indoles | Benzodiazepine Receptor (BzR) | Hydrogen bonding (indole NH), Lipophilic interactions (pyrrole and benzene moieties) | nih.gov |
Development of Protein Degradation Targeting Chimeras (PROTACs) Incorporating Benzo[e]indole Scaffolds
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The design of a PROTAC involves three key components: a ligand that binds to the target protein, a ligand for an E3 ligase, and a linker connecting the two.
While the direct incorporation of this compound into PROTACs is not yet widely reported in publicly available literature, the versatility of the indole scaffold makes it a promising candidate for the development of novel PROTACs. The benzo[e]indole core could serve as a rigid scaffold to which the target-binding and E3 ligase-binding moieties are attached. The ability to functionalize different positions of the benzo[e]indole ring would allow for precise control over the spatial orientation of the two ligands, which is critical for efficient ternary complex formation and subsequent protein degradation.
Structure-Based Rational Design of Novel Functional Molecules
Structure-based drug design utilizes the three-dimensional structure of a biological target to design molecules with high affinity and selectivity. This approach has been applied to the development of indole-based compounds targeting a range of proteins.
By understanding the key interactions between a lead compound and its target, medicinal chemists can rationally design new analogs with improved properties. For example, if a hydrogen bond is identified as a crucial interaction, modifications can be made to the molecule to enhance this interaction. Similarly, if a part of the molecule occupies a hydrophobic pocket, modifications can be made to improve the hydrophobic interactions.
A study on indole-2-carboxamides as allosteric modulators of the cannabinoid type 1 (CB1) receptor revealed key structural requirements for activity. These included the chain length at the C3-position, the presence of an electron-withdrawing group at the C5-position, the length of the linker between the amide and a phenyl ring, and the nature of the amino substituent on the phenyl ring. These modifications were shown to significantly impact the binding affinity (KB) and cooperativity (α) nih.gov.
| Compound Class | Target | Design Strategy | Outcome | Reference |
| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Variation of substituents at C3 and C5, linker length, and terminal amino group | Identification of potent allosteric modulators with high binding affinity and cooperativity | nih.gov |
| Benzothiazole derivatives with indole moiety | Tumor cells | Molecular hybridization | Development of compounds with excellent antitumor activity | nih.gov |
Stereoselective Synthesis for Chiral Benzo[e]indole Scaffolds and their Functional Implications
Chirality plays a crucial role in the biological activity of many molecules, as stereoisomers can exhibit different pharmacological and toxicological profiles. The development of stereoselective synthetic methods to access enantiomerically pure chiral benzo[e]indole scaffolds is therefore of significant interest.
While specific methods for the stereoselective synthesis of this compound are not detailed in the provided search results, general strategies for the asymmetric synthesis of chiral indole derivatives have been established. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For example, catalytic asymmetric dearomatization of 2,3-disubstituted indoles can provide access to chiral indolenines and fused indolines with high enantioselectivity nih.gov.
The functional implications of chirality in benzo[e]indole scaffolds are profound. The specific three-dimensional arrangement of substituents can dictate the binding orientation and affinity of the molecule to its biological target. For instance, one enantiomer may fit snugly into a binding pocket, while the other may experience steric clashes, leading to a significant difference in biological activity. Therefore, the ability to synthesize stereochemically defined benzo[e]indole derivatives is essential for elucidating their structure-activity relationships and for the development of potent and selective therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 1,2-dimethyl-3H-benzo[e]indole, and how can reaction conditions be optimized?
The synthesis of this compound derivatives can be achieved via annulation reactions, as demonstrated in analogous indole systems. For example, microwave-assisted methods using acrylic acid derivatives under controlled temperature (110–130°C) enable efficient cyclization to form benzo[e]indole scaffolds . Optimization should focus on solvent selection (polar aprotic solvents like DMF), catalyst-free conditions, and reaction time (30–60 minutes) to improve yield and reduce byproducts. Substituent positioning (e.g., methyl groups at 1,2-positions) can influence reaction pathways, requiring regioselective alkylation steps .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Key characterization methods include:
- ¹H/¹³C NMR : Methyl groups at positions 1 and 2 should appear as singlets (δ 2.8–3.2 ppm for CH₃) with coupling patterns confirming aromatic proton environments .
- IR Spectroscopy : Absence of NH stretches (~3350 cm⁻¹) confirms methylation, while carbonyl peaks (if present) indicate functionalization at position 3 .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₄H₁₃N: 195.22 g/mol). Purity can be validated via HPLC with UV detection (λ ≈ 280 nm for indole chromophores) .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar compounds:
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers at 2–8°C to prevent oxidation. Avoid light exposure to maintain stability .
Advanced Research Questions
Q. How do π-conjugation and substitution influence the photophysical properties of this compound derivatives?
π-Conjugation at the [e]-position of the indole ring reduces the energy barrier for excited-state intramolecular proton transfer (ESIPT), enabling tunable fluorescence. For example:
- Electron-withdrawing groups (e.g., ethoxycarbonyl) at position 3 stabilize keto tautomers, shifting emission to longer wavelengths (500–600 nm).
- Methyl groups at 1,2-positions restrict rotational freedom, enhancing quantum yield (Φ ≈ 0.4–0.6) . Experimental validation requires time-resolved fluorescence spectroscopy and TD-DFT calculations .
Q. What computational methods predict the electronic structure and bioactivity of this compound derivatives?
- Molecular Docking : Use AutoDock Vina to assess interactions with biological targets (e.g., JAK-3 protein). Methyl groups may enhance hydrophobic binding, while indole nitrogen participates in H-bonding .
- DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~4.2 eV) and charge distribution, correlating with redox activity .
Q. How can microwave-assisted synthesis improve functionalization of this compound?
Microwave irradiation accelerates aza-Michael additions and cyclizations, achieving >80% yield in 30 minutes vs. 12 hours for conventional heating. Key parameters:
Q. How can spectral data contradictions in structurally similar indole derivatives be resolved?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., methyl vs. ethyl substituents) .
Q. What methodologies assess the environmental stability of this compound?
- Persistence Testing : OECD 301B biodegradation assay under aerobic conditions.
- Soil Mobility : HPLC-MS quantification in soil-water systems (logP ≈ 2.8 suggests moderate mobility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
